molecular formula C12H3BrF2N2O B14063420 2-(5-bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(5-bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B14063420
M. Wt: 309.07 g/mol
InChI Key: WNDBYLGPLRFELQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound known for its electron-withdrawing properties. It is used as a building block in the synthesis of various organic materials, particularly in the field of organic photovoltaics and other electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5-bromo-4,6-difluoro-1-indanone with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects primarily through its strong electron-withdrawing properties. This characteristic allows it to participate in intramolecular charge transfer processes, which are crucial for its function in electronic materials. The molecular targets and pathways involved include the interaction with electron-donating groups in conjugated systems, enhancing charge separation and transport .

Properties

Molecular Formula

C12H3BrF2N2O

Molecular Weight

309.07 g/mol

IUPAC Name

2-(5-bromo-4,6-difluoro-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H3BrF2N2O/c13-11-8(14)1-7-6(5(3-16)4-17)2-9(18)10(7)12(11)15/h1H,2H2

InChI Key

WNDBYLGPLRFELQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC(=C(C(=C2C1=O)F)Br)F

Origin of Product

United States

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